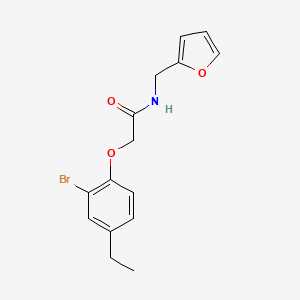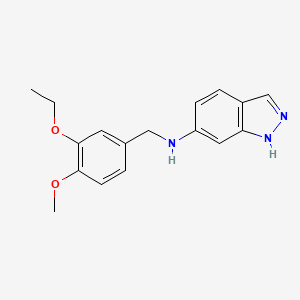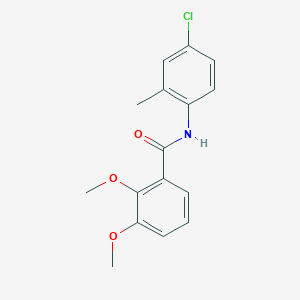![molecular formula C16H15ClN2O3 B5759885 N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5759885.png)
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, also known as CCI-779, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs called mTOR inhibitors, which are used to treat various types of cancer.
Mecanismo De Acción
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide works by inhibiting the mTOR pathway, which is involved in the regulation of cell growth and proliferation. By blocking this pathway, N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide can prevent cancer cells from dividing and growing, thereby slowing down or stopping the progression of the disease.
Biochemical and Physiological Effects:
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest, and promotion of apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide in lab experiments is its specificity for the mTOR pathway. This makes it a useful tool for studying the role of this pathway in cancer development and progression. However, one limitation of using N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide is its potential toxicity, which can vary depending on the cell type and dosage used.
Direcciones Futuras
There are several potential future directions for the study of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide and its therapeutic applications. One area of research is the development of new mTOR inhibitors that are more effective and less toxic than N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide. Another area of research is the investigation of the use of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to better understand the mechanisms of action of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide and its potential applications in other diseases beyond cancer.
Métodos De Síntesis
The synthesis of N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide involves several steps, starting with the reaction of 2-chlorophenol with acetyl chloride to form 2-chloroacetophenone. This intermediate is then reacted with 4-methylbenzenecarboximidamide in the presence of a base to yield N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide.
Aplicaciones Científicas De Investigación
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR), a protein kinase that is involved in cell growth and proliferation. By inhibiting mTOR, N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide can prevent cancer cells from dividing and growing, thereby slowing down or stopping the progression of the disease.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-6-8-12(9-7-11)16(18)19-22-15(20)10-21-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLMKEAEVZUZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)COC2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC=CC=C2Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B5759806.png)
![[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5759807.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B5759818.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5759837.png)



![6''-amino-3''-methyl-2''H-dispiro[1,3-dioxolane-2,1'-cyclohexane-4',4''-pyrano[2,3-c]pyrazole]-5''-carbonitrile](/img/structure/B5759865.png)


![3-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759892.png)
![4-bromo-3-nitrobenzaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5759911.png)
